molecular formula C14H11BrN2O4 B12527414 4-(Bromomethyl)-4'-methyl-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-53-4

4-(Bromomethyl)-4'-methyl-3,3'-dinitro-1,1'-biphenyl

Katalognummer: B12527414
CAS-Nummer: 827340-53-4
Molekulargewicht: 351.15 g/mol
InChI-Schlüssel: UJUDVLLKXYXMQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group and a methyl group on the biphenyl structure, along with two nitro groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of 4-methylbiphenyl using N-bromosuccinimide in the presence of a radical initiator. This step introduces the bromomethyl group. The subsequent nitration of the bromomethylated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the final product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in the bromination and nitration steps .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of azide or nitrile derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in their structure and function. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The overall effect of the compound depends on the specific context and target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Bromomethyl)benzoic acid: Contains a bromomethyl group and a carboxylic acid group.

    4-Bromobenzaldehyde: Contains a bromomethyl group and an aldehyde group.

    4-Methyl-3-nitrobenzoic acid: Contains a methyl group and a nitro group.

Uniqueness

4-(Bromomethyl)-4’-methyl-3,3’-dinitro-1,1’-biphenyl is unique due to the specific combination of bromomethyl, methyl, and nitro groups on the biphenyl structure.

Eigenschaften

CAS-Nummer

827340-53-4

Molekularformel

C14H11BrN2O4

Molekulargewicht

351.15 g/mol

IUPAC-Name

4-[4-(bromomethyl)-3-nitrophenyl]-1-methyl-2-nitrobenzene

InChI

InChI=1S/C14H11BrN2O4/c1-9-2-3-10(6-13(9)16(18)19)11-4-5-12(8-15)14(7-11)17(20)21/h2-7H,8H2,1H3

InChI-Schlüssel

UJUDVLLKXYXMQG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)CBr)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.